tert-Butyl 3-oxo-5-(trifluoromethyl)piperidine-1-carboxylate
Description
tert-Butyl 3-oxo-5-(trifluoromethyl)piperidine-1-carboxylate is a fluorinated piperidine derivative characterized by a tert-butyl carbamate group at position 1, a ketone moiety at position 3, and a trifluoromethyl (-CF₃) substituent at position 5 of the piperidine ring. This compound is a versatile intermediate in medicinal and organic chemistry, often employed in the synthesis of bioactive molecules due to the trifluoromethyl group’s ability to enhance metabolic stability and lipophilicity .
Properties
IUPAC Name |
tert-butyl 3-oxo-5-(trifluoromethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(16)6-15/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLGWQBTFHOQTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(=O)C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-oxo-5-(trifluoromethyl)piperidine-1-carboxylate typically involves multi-step organic reactions
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base.
Esterification: The tert-butyl ester group is typically introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ketone group in tert-Butyl 3-oxo-5-(trifluoromethyl)piperidine-1-carboxylate can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, tert-Butyl 3-oxo-5-(trifluoromethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising scaffold for drug discovery.
Industry
In the materials science industry, this compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxo-5-(trifluoromethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the ketone and ester groups can participate in hydrogen bonding and other interactions with the target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Piperidine Derivatives
Physicochemical and Application Differences
- Lipophilicity and Bioavailability: The trifluoromethyl group in the target compound enhances membrane permeability compared to non-fluorinated analogs. However, the pyridinyl group in the compound may improve solubility due to aromatic π-stacking interactions .
- Reactivity: The 3-oxo group in the target compound allows for keto-enol tautomerism and condensation reactions, whereas the 3,3-difluoro substituent in ’s compound reduces ring flexibility and increases resistance to oxidation .
- Commercial Viability : The discontinuation of the target compound contrasts with the continued availability of analogs like those in and , which may reflect superior stability or broader synthetic utility .
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